molecular formula C7H9ClN2O2 B12881219 Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate

Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No.: B12881219
M. Wt: 188.61 g/mol
InChI Key: GWAMSAVQYYPRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro group and a methyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride. The resulting intermediate is then treated with methanol to form the methyl ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazole derivatives.

    Hydrolysis: Formation of 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

    Oxidation and Reduction: Various oxidized or reduced pyrazole derivatives.

Scientific Research Applications

Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.

    Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.

    Materials Science: The compound is used in the development of advanced materials such as polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloro and ester groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-2-(1H-pyrazol-4-yl)acetate: Lacks the methyl group on the pyrazole ring.

    Ethyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate: Has an ethyl ester group instead of a methyl ester.

    2-Chloro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: The ester group is replaced by a carboxylic acid.

Uniqueness

Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate is unique due to the presence of both a chloro group and a methyl ester group, which can influence its reactivity and biological activity. The methyl group on the pyrazole ring can also affect the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

methyl 2-chloro-2-(1-methylpyrazol-4-yl)acetate

InChI

InChI=1S/C7H9ClN2O2/c1-10-4-5(3-9-10)6(8)7(11)12-2/h3-4,6H,1-2H3

InChI Key

GWAMSAVQYYPRSC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.